N-(2-Cyanoethenyl)urea

Description

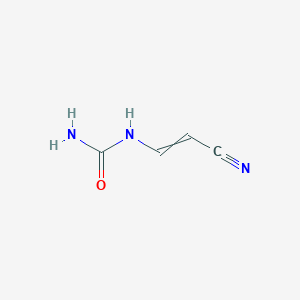

N-(2-Cyanoethenyl)urea is a urea derivative featuring a 2-cyanoethenyl (-CH₂CHCN) substituent attached to the urea backbone (NH₂CONH₂).

Properties

CAS No. |

61042-97-5 |

|---|---|

Molecular Formula |

C4H5N3O |

Molecular Weight |

111.10 g/mol |

IUPAC Name |

2-cyanoethenylurea |

InChI |

InChI=1S/C4H5N3O/c5-2-1-3-7-4(6)8/h1,3H,(H3,6,7,8) |

InChI Key |

OLIYIIXYQZZNPW-UHFFFAOYSA-N |

Canonical SMILES |

C(=CNC(=O)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Cyanoethenyl)urea can be synthesized through a variety of methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This reaction can be carried out in the presence of phosgene, although this method is less environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing simple filtration or routine extraction procedures to isolate the product . The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethenyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include phenyliodine diacetate, ammonia, and various catalysts such as palladium and indium triflate . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted ureas, carbamates, and thiocarbamates . These products have diverse applications in different fields.

Scientific Research Applications

N-(2-Cyanoethenyl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of other chemical compounds.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethenyl)urea involves its interaction with various molecular targets and pathways. It exerts its effects by inducing specific chemical reactions, such as nucleophilic addition and substitution . The cyano group plays a crucial role in these reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Differences

The table below compares N-(2-Cyanoethenyl)urea with five structurally related urea derivatives, highlighting substituents, molecular properties, and applications inferred from evidence:

¹Inferred based on structure.

Key Research Findings and Comparative Analysis

Electronic and Reactivity Profiles

- Cyanoethenyl vs. Allyl Groups: The 2-cyanoethenyl group in this compound is more electron-withdrawing than the allyl group in N-(2-cyanophenyl)-N'-allylurea, making the former more reactive toward nucleophiles. The allyl group, however, enables thiol-ene click reactions, a feature absent in cyanoethenyl derivatives .

- Halogenated Derivatives: Compounds like N-(2-chloro-6-fluorobenzoyl)-N'-(trichlorovinyl)urea exhibit elevated lipophilicity (logP ~4.2 estimated) due to multiple halogens, enhancing membrane permeability but reducing aqueous solubility. This contrasts with the polar cyanoethenyl group, which may improve solubility in polar aprotic solvents .

Physicochemical Properties

- Molecular Weight and Solubility: this compound’s lower molecular weight (~115 g/mol) compared to trichlorovinyl (346 g/mol) or thiadiazol derivatives (229 g/mol) suggests better bioavailability but less thermal stability.

- Hydrogen Bonding: The pyridinylmethyl group in N-(2-Pyridinylmethyl)urea provides hydrogen-bond acceptors (N, O), facilitating interactions with biological targets, whereas the cyanoethenyl group primarily acts as a hydrogen-bond donor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.